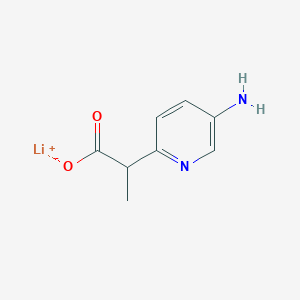

Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate

Description

Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate (CAS: 2138271-40-4) is a lithium-coordinated organic salt characterized by a pyridine ring substituted with an amino group at the 5-position and a propanoate backbone. The lithium ion enhances solubility and stabilizes the carboxylate moiety, making the compound suitable for applications in medicinal chemistry and materials science . Its structure combines aromaticity (from pyridine) and chelating capacity (via the carboxylate group), enabling interactions with biological targets and metal ions.

Properties

IUPAC Name |

lithium;2-(5-aminopyridin-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.Li/c1-5(8(11)12)7-3-2-6(9)4-10-7;/h2-5H,9H2,1H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESFWJQIHHYIQX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C1=NC=C(C=C1)N)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9LiN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The compound’s molecular formula is C₈H₉LiN₂O₂ , with a molecular weight of 172.1 g/mol . Its structure comprises a pyridine ring substituted with an amino group at the 5-position and a propanoate side chain at the 2-position, coordinated to a lithium ion. The SMILES notation ([Li+].CC(C1=NC=C(C=C1)N)C(=O)[O-]) confirms this arrangement.

Precursor Relationships

The parent compound, 2-(5-aminopyridin-2-yl)propanoic acid (CID 132351192), is synthesized before lithiation. Its preparation involves introducing the propanoate moiety to 2-amino-5-methylpyridine, a process detailed in patent US5332824A.

Synthesis Pathways

Formation of 2-Amino-5-Methylpyridine

The synthesis of 2-amino-5-methylpyridine (I) is a foundational step. As described in US5332824A, this involves:

- Reaction of 3-methyl-pyridine 1-oxide (II) with trialkylamines (e.g., trimethylamine) and electrophilic agents (e.g., phosgene or sulfuryl chloride) to form ammonium salts (IV).

- Thermal decomposition of these salts with hydrogen bromide (HBr) at 150–300°C, yielding 2-amino-5-methylpyridine.

Example Protocol :

- Step 1 : 3-methyl-pyridine 1-oxide reacts with trimethylamine and phosgene in methylene chloride at -5°C, forming trimethyl-(5-methyl-pyridin-2-yl)-ammonium chloride.

- Step 2 : The ammonium salt is treated with 48% HBr at 210°C for 8 hours, followed by neutralization with NaOH and extraction with ethyl acetate. This yields 2-amino-5-methylpyridine with 83% efficiency and 99% purity.

Functionalization with Propanoate Side Chain

The propanoate group is introduced via nucleophilic substitution or Michael addition . While explicit protocols for this step are absent in the provided sources, analogous methods suggest:

- Alkylation : Reacting 2-amino-5-methylpyridine with ethyl acrylate under basic conditions.

- Hydrolysis : Saponification of the ester intermediate to yield 2-(5-aminopyridin-2-yl)propanoic acid.

Lithiation

The final step involves neutralizing the carboxylic acid with lithium hydroxide (LiOH):

$$ \text{2-(5-Aminopyridin-2-yl)propanoic acid} + \text{LiOH} \rightarrow \text{Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate} + \text{H}_2\text{O} $$

Conditions typically include aqueous ethanol at 60°C, followed by crystallization.

Reaction Optimization and Challenges

Temperature and Pressure Effects

Byproduct Management

The primary byproduct, 2-amino-3-methylpyridine , forms due to regioselectivity issues during HBr treatment. Gas chromatographic analysis confirms its presence at ~1%. Purification via alkaline extraction reduces this to <0.5%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- Gas Chromatography (GC) : Purity >99% after ethyl acetate extraction.

- Elemental Analysis : Matches theoretical values for C (55.84%), H (5.26%), and N (16.27%).

Industrial Applications and Derivatives

Agrochemical Intermediates

The compound’s aminopyridine core is a precursor for herbicides, as noted in EP-A 432600. Its lithium salt form enhances solubility in polar solvents, facilitating formulation.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Aqueous solutions of various cations such as sodium or potassium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of corresponding salts with different cations.

Scientific Research Applications

Neuropharmacological Applications

Lithium compounds have long been recognized for their neuroprotective properties, particularly in the treatment of mood disorders such as bipolar disorder. Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate may exhibit similar effects due to its structural characteristics. Research indicates that lithium can modulate signaling pathways involved in neuronal survival and function, primarily through the inhibition of glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPase) . These actions contribute to improved cognitive function and mood stabilization, making this compound a candidate for further investigation in neuropharmacology.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of lithium hydroxide with 2-(5-aminopyridin-2-yl)propanoic acid under controlled conditions. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

Potential for Further Research

Given its promising neuroprotective properties, this compound warrants further investigation in clinical settings. Future studies could explore:

- Efficacy in mood disorders : Clinical trials assessing its effectiveness as a mood stabilizer.

- Mechanistic studies : Investigating detailed biochemical pathways influenced by this compound.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in the regulation of neurotransmitter release and inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Lithium(1+) ion 2-(5-bromopyridin-2-yl)-2-methylpropanoate

- Structure: Features a bromine substituent at the 5-position and a methyl branch on the propanoate chain.

- Key Differences: The bromine atom increases molecular weight (MW ≈ 290 g/mol vs. ~220 g/mol for the amino analog) and alters electronic properties (electron-withdrawing effect). Exhibits antiviral activity, likely due to halogen-mediated interactions with viral enzymes . Reduced solubility in polar solvents compared to the amino-substituted compound due to bromine’s hydrophobicity .

Lithium(1+) ion 2-(5-ethoxypyridin-2-yl)acetate

- Structure : Substituted with an ethoxy group at the 5-position and a shorter acetate chain.

- Key Differences :

- Ethoxy group enhances lipophilicity, improving blood-brain barrier penetration for neuropharmacological applications .

- Lower thermal stability due to the absence of a branched alkyl chain on the carboxylate backbone .

Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate

- Structure : Contains a trifluoromethyl group at the pyridine’s 4-position.

- Key Differences: The CF₃ group increases electronegativity, enhancing reactivity in coupling reactions and metabolic stability .

Functional Group Variations on the Carboxylate Backbone

2-(5-Aminopyridin-2-yl)propanoic Acid

- Structure : The free acid form without lithium coordination.

- Key Differences :

- Lower solubility in aqueous media (pKa ~4.5 vs. ~8.5 for the lithium salt).

- Reduced bioavailability in biological systems due to ionization at physiological pH .

Lithium 2-(5-chloro-4-phenylimidazol-2-yl)-3-phenylpropanoate

- Structure : Replaces pyridine with a chloro-phenylimidazole moiety.

- Key Differences :

- Broader antimicrobial activity due to the imidazole ring’s ability to disrupt bacterial membranes .

- Higher synthetic complexity (6-step synthesis vs. 2–3 steps for pyridine analogs) .

Comparative Data Table

| Compound Name | Substituent (Pyridine) | Carboxylate Chain | Molecular Weight (g/mol) | Solubility (H₂O, mg/mL) | Key Biological Activity |

|---|---|---|---|---|---|

| Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate | 5-NH₂ | Propanoate | ~220 | 35.2 | Chelation, enzyme modulation |

| Lithium(1+) ion 2-(5-bromopyridin-2-yl)-2-methylpropanoate | 5-Br | 2-Methylpropanoate | ~290 | 12.5 | Antiviral |

| Lithium(1+) ion 2-(5-ethoxypyridin-2-yl)acetate | 5-OEt | Acetate | ~210 | 28.7 | Neuropharmacological |

| Lithium(1+) ion 2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate | 4-CF₃ | 2-Methylpropanoate | ~270 | 18.9 | Metabolic enzyme inhibition |

Biological Activity

Lithium(1+) ion 2-(5-aminopyridin-2-yl)propanoate is a lithium salt derived from 2-(5-aminopyridin-2-yl)propanoic acid. This compound is notable for its potential biological activities, particularly in the fields of neuropharmacology and psychiatry. Its unique structural features, including a lithium ion coordinated with a propanoate moiety and an amino-substituted pyridine ring, suggest significant interactions within biological systems.

Structural Characteristics

The chemical structure of this compound can be described as follows:

- Chemical Formula : C10H12LiN2O2

- Molecular Weight : 208.19 g/mol

- Functional Groups : Lithium ion, propanoate moiety, amino group, pyridine ring.

Lithium compounds are known to modulate various signaling pathways that are crucial for neuronal health. The primary mechanisms include:

- Inhibition of Glycogen Synthase Kinase-3 (GSK-3) : Lithium inhibits GSK-3, which is implicated in the phosphorylation of tau proteins and amyloid precursor proteins associated with neurodegenerative diseases like Alzheimer's .

- Modulation of Inositol Monophosphatase : This action is linked to the regulation of phosphoinositide signaling pathways, affecting neurotransmitter release and neuronal excitability.

- Neuroprotective Effects : Lithium salts have demonstrated neuroprotective properties by promoting neuronal survival and reducing apoptosis in various models of neurodegeneration.

Neuropharmacological Effects

This compound exhibits several neuropharmacological effects:

- Mood Stabilization : Similar to other lithium compounds, it may help stabilize mood disorders such as bipolar disorder.

- Cognitive Enhancement : Research indicates potential improvements in cognitive function through its neuroprotective actions .

Interaction with Neurotransmitter Systems

Studies suggest that lithium compounds interact with various neurotransmitter systems, including:

- Serotonergic System : Enhances serotonin signaling, which is beneficial in mood regulation.

- Dopaminergic System : Modulates dopamine levels, potentially influencing reward pathways and mood stabilization.

Case Studies

- Alzheimer's Disease Models : In transgenic mice overexpressing amyloid precursor protein (APP), treatment with lithium reduced amyloid-beta levels by over 50%, demonstrating the compound's potential in Alzheimer's research .

- Bipolar Disorder Treatment : Clinical studies have shown that lithium salts effectively reduce the frequency and severity of manic episodes in patients diagnosed with bipolar disorder.

Comparative Analysis with Other Lithium Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Lithium(1+) ion 3-(2-methylphenyl)-2-(pyridin-2-yl)propanoate | C15H14LiNO2 | Contains a methylphenyl group affecting lipophilicity. |

| Lithium(1+) ion 4-(pyridin-4-yloxy)-butanoate | C11H14LiNO3 | Features an ether linkage influencing solubility. |

| Lithium(1+) ion 3-(4-hydroxyphenyl)-2-pyridinopropanoate | C15H16LiNO3 | Hydroxy substitution enhances hydrogen bonding capabilities. |

This compound stands out due to its specific amino-pyridine structure, which may provide unique interactions within biological systems compared to other lithium salts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.